

# head-to-head comparison of MK-8527 and cabotegravir pharmacokinetics

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## Compound of Interest

Compound Name: MK-8527

Cat. No.: B15563400

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## Head-to-Head Pharmacokinetic Comparison: MK-8527 and Cabotegravir

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of HIV-1 prevention and treatment is continually evolving, with a significant focus on long-acting antiretroviral agents that can improve adherence and offer more convenient dosing regimens. This guide provides a head-to-head comparison of the pharmacokinetic profiles of two promising long-acting agents: **MK-8527**, a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI), and cabotegravir, an established integrase strand transfer inhibitor (INSTI). This comparison is based on available preclinical and clinical trial data to inform researchers, scientists, and drug development professionals.

### Mechanism of Action

**MK-8527** is a deoxyadenosine analog that is intracellularly phosphorylated to its active form, **MK-8527**-triphosphate (**MK-8527**-TP).[1][2] **MK-8527**-TP inhibits the HIV-1 reverse transcriptase enzyme through a dual mechanism of immediate and delayed chain termination, which involves inhibiting the translocation of the reverse transcriptase on the primer and template.[1][2][3]

Cabotegravir, on the other hand, is an integrase strand transfer inhibitor. It prevents the integration of the viral DNA into the host cell's genome by binding to the active site of the HIV

integrase enzyme, thereby blocking the strand transfer step essential for viral replication.

## Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters for oral **MK-8527** and oral cabotegravir based on data from clinical trials in adults.

### MK-8527 (Oral Administration)

**MK-8527** is being investigated as a potential once-monthly oral option for HIV pre-exposure prophylaxis (PrEP). Phase 1 studies have characterized its pharmacokinetic profile following single and multiple ascending doses in healthy adults.

Table 1: Single-Dose Pharmacokinetics of Oral **MK-8527** in Healthy Adults (Fasted)

Dose	C <sub>max</sub> (μM)	T <sub>max</sub> (h)	AUC <sub>0–168</sub> (μM·h)	t <sub>1/2</sub> (h)
5 mg	0.13	0.5	1.1	24
25 mg	0.65	1.0	5.8	39
100 mg	2.6	1.0	25.1	51
200 mg	4.8	1.0	52.8	81

Table 2: Multiple-Dose Pharmacokinetics of Oral **MK-8527** in Healthy Adults (Once-Weekly Dosing for 3 Weeks)

Dose	Parameter	Day 1	Day 15
5 mg	Cmax (μM)	0.14	0.16
C168 (μM)	0.004	0.005	0.32
AUC0–168 (μM·h)	1.2	1.5	
10 mg	Cmax (μM)	0.28	
C168 (μM)	0.007	0.01	0.32
AUC0–168 (μM·h)	2.4	3.1	
40 mg	Cmax (μM)	1.1	
C168 (μM)	0.02	0.04	1.4
AUC0–168 (μM·h)	10.3	14.2	

## Cabotegravir (Oral Administration)

Oral cabotegravir is approved for use as a lead-in to long-acting injectable formulations for both HIV treatment and PrEP.

Table 3: Single-Dose Pharmacokinetics of Oral Cabotegravir (30 mg) in Healthy Adults

State	Cmax (μg/mL)	Tmax (h)	AUCinf (μg·h/mL)	t <sub>1/2</sub> (h)
Fasted	3.3	3.0	99	41
Fed (High-Fat Meal)	3.8	3.0	113	41

Table 4: Multiple-Dose Pharmacokinetics of Oral Cabotegravir (30 mg Once Daily) in Adults

Parameter	Value
C <sub>max</sub> (µg/mL)	8.0
C <sub>T</sub> (µg/mL)	4.6
AUC <sub>T</sub> (µg·h/mL)	145
Half-life (h)	41

## Experimental Protocols

### MK-8527 Pharmacokinetic Studies

The pharmacokinetic parameters of **MK-8527** were evaluated in two Phase 1, randomized, double-blind, placebo-controlled studies in healthy adults without HIV.

- **Single Ascending-Dose Study:** Participants received single oral doses of **MK-8527** (ranging from 0.5 mg to 200 mg) or a placebo after fasting. A 25 mg dose was also assessed after a high-fat meal. Blood samples for pharmacokinetic analysis of **MK-8527** in plasma and **MK-8527-TP** in peripheral blood mononuclear cells (PBMCs) were collected at prespecified time points.
- **Multiple Ascending-Dose Study:** Participants received three once-weekly oral doses of **MK-8527** (ranging from 5 mg to 40 mg) or a placebo. Blood samples for pharmacokinetic analysis were collected on Day 1 and Day 15.

Plasma concentrations of **MK-8527** and intracellular concentrations of **MK-8527-TP** were determined using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods. Pharmacokinetic parameters were calculated using non-compartmental analysis.

### Cabotegravir Pharmacokinetic Studies

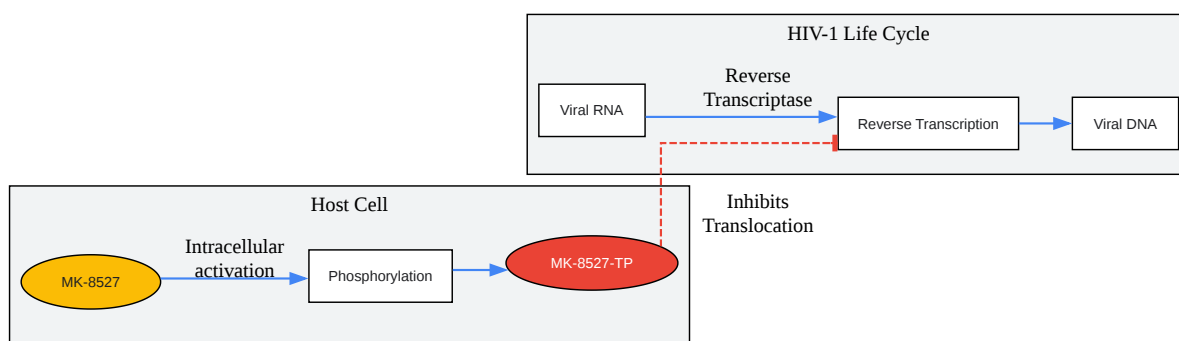
The pharmacokinetics of oral cabotegravir have been assessed in Phase 1 studies involving healthy adult volunteers.

- **Food Effect Study:** A randomized, crossover study was conducted to evaluate the effect of a high-fat meal on the pharmacokinetics of a single 30 mg oral dose of cabotegravir.

- Dose-Ranging Studies: Single and multiple-dose studies have been conducted to characterize the pharmacokinetic profile of oral cabotegravir across a range of doses.

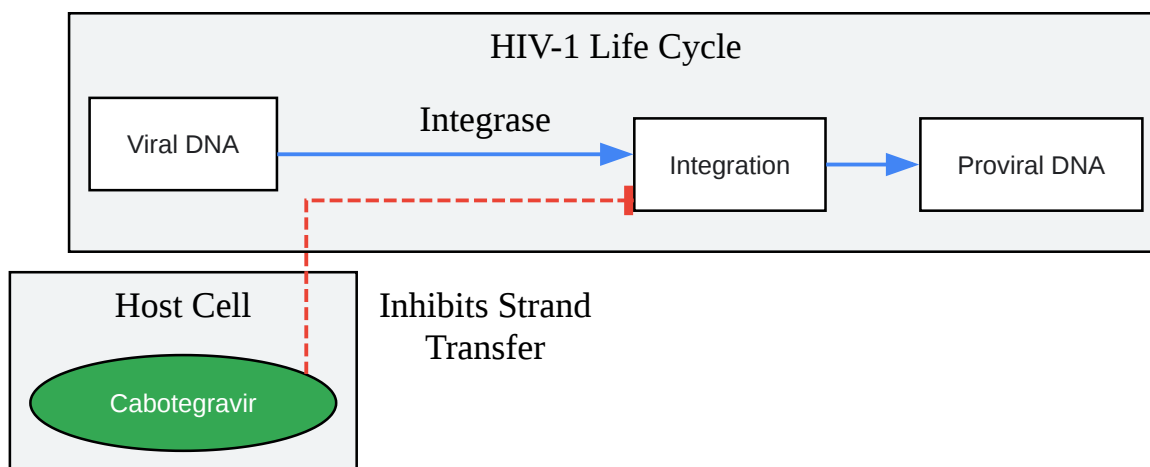
Plasma concentrations of cabotegravir were quantified using validated LC-MS/MS methods. Pharmacokinetic parameters were determined using non-compartmental methods.

## Visualizations



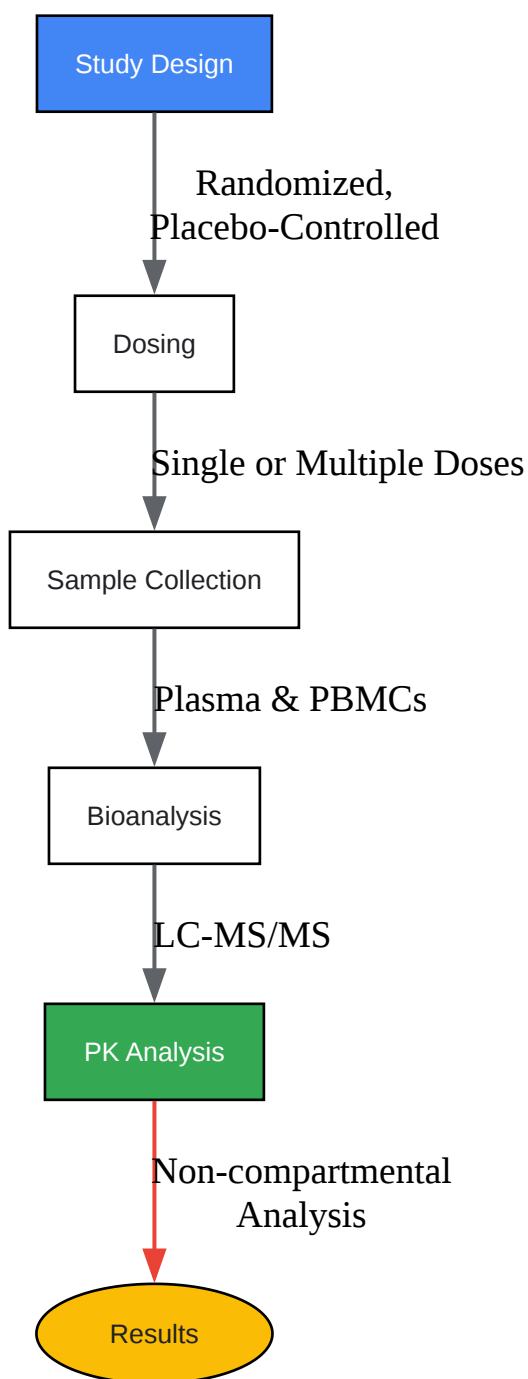
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Caption: Mechanism of action of **MK-8527**.



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Caption: Mechanism of action of cabotegravir.



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Caption: General experimental workflow for pharmacokinetic studies.

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## References

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